

O-Methyl-O-(N-Butylfluorescein)phosphate chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: O-Methyl-O-(N-Butylfluorescein)phosphate

Cat. No.: B562090

[Get Quote](#)

O-Methyl-O-(N-Butylfluorescein)phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-O-(N-Butylfluorescein)phosphate is a fluorogenic substrate believed to be primarily utilized in the detection of phosphatase activity. This guide provides a summary of its known chemical properties and offers representative experimental protocols and potential applications based on analogous fluorescein-based phosphate probes. Due to the limited availability of specific data for this compound, methodologies for similar and well-documented fluorescein derivatives are presented to serve as a practical foundation for researchers.

Chemical and Physical Properties

Quantitative data for **O-Methyl-O-(N-Butylfluorescein)phosphate** is not extensively published. The following table summarizes available information from chemical suppliers.^{[1][2][3][4][5]}

Property	Value	Source
CAS Number	887406-94-2	[1][2][4]
Molecular Formula	C ₂₅ H ₂₃ O ₈ P	[1][2][3]
Molecular Weight	482.42 g/mol	[1][2][3]
Appearance	Pale Yellow to Light Yellow Solid	[3]
Melting Point	>97°C (decomposes)	[3]
Boiling Point	No Data Available	[3]
Solubility	DMSO (Slightly), Methanol (Slightly)	[3]

Representative Experimental Protocols

Detailed experimental protocols for **O-Methyl-O-(N-Butylfluorescein)phosphate** are not readily available in peer-reviewed literature. Therefore, the following sections provide established methodologies for the synthesis of similar phosphate esters and the application of analogous fluorogenic phosphatase substrates.

Representative Synthesis of an O-Alkyl-O-Aryl Phosphate Ester

This protocol is a general representation for the synthesis of a mixed phosphate triester, which is structurally related to **O-Methyl-O-(N-Butylfluorescein)phosphate**. The synthesis of alkyl and aryl phosphate esters can be achieved through a continuous process involving the reaction of phosphorus compounds with alcohols or phenols in heated zones.

Materials:

- Phosphorus oxychloride (POCl₃)
- Anhydrous alcohol (e.g., methanol)
- Aryl alcohol (e.g., N-Butylfluorescein)

- Anhydrous pyridine or other suitable base
- Anhydrous dichloromethane (DCM) or other aprotic solvent
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Phosphodichloridate Formation:** In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl alcohol in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Esterification:** Cool the reaction mixture back to 0°C. In a separate flask, dissolve the anhydrous alcohol and pyridine in anhydrous DCM. Add this solution dropwise to the phosphodichloridate solution.
- **Work-up:** Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired O-alkyl-O-aryl phosphate ester.

Enzymatic Assay of Phosphatase Activity using a Fluorogenic Substrate

This protocol describes a general method for measuring phosphatase activity using a fluorogenic substrate like fluorescein diphosphate (FDP), which is analogous to how **O-Methyl-O-(N-Butylfluorescein)phosphate** would likely be used. The principle involves the enzymatic cleavage of the phosphate group, leading to the release of a fluorescent product.^{[6][7][8]}

Materials:

- Fluorogenic phosphate substrate (e.g., Fluorescein diphosphate, tetraammonium salt)
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Phosphatase enzyme (e.g., Alkaline Phosphatase)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
 - Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration.
 - Prepare serial dilutions of the phosphatase enzyme in the assay buffer.
- Assay Protocol:
 - Pipette 50 μ L of the assay buffer into each well of the 96-well plate.
 - Add 50 μ L of the enzyme dilutions to their respective wells. Include a no-enzyme control.
 - Initiate the reaction by adding 100 μ L of the substrate working solution to each well.
- Measurement:
 - Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
 - Measure the fluorescence intensity at appropriate excitation and emission wavelengths (for fluorescein, typically around 485 nm excitation and 528 nm emission) at various time points or after a fixed incubation period.[\[7\]](#)

- Data Analysis:
 - Subtract the fluorescence of the no-enzyme control from all other readings.
 - Plot the fluorescence intensity against the enzyme concentration to determine the enzyme's activity.

HPLC Analysis of Fluorescein Derivatives

This protocol provides a general method for the analysis of fluorescein and its derivatives using High-Performance Liquid Chromatography (HPLC), which can be adapted for the purity assessment of **O-Methyl-O-(N-Butylfluorescein)phosphate**.

Instrumentation:

- HPLC system with a UV-Vis or fluorescence detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Mobile Phase:

- A gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent or acid (e.g., 0.1% trifluoroacetic acid or formic acid) is often used.

Procedure:

- Sample Preparation: Dissolve a small amount of the fluorescein derivative in the mobile phase or a compatible solvent.
- Chromatographic Conditions:
 - Set the column temperature (e.g., 30°C).
 - Equilibrate the column with the initial mobile phase composition.
 - Inject the sample.
 - Run a linear gradient to elute the compounds. For example, a gradient of 10% to 90% acetonitrile over 20 minutes.

- Detection: Monitor the elution profile at the maximum absorbance wavelength of the fluorescein derivative (typically around 490 nm) or using fluorescence detection with appropriate excitation and emission wavelengths.
- Analysis: The purity of the sample can be determined by integrating the peak areas in the chromatogram.

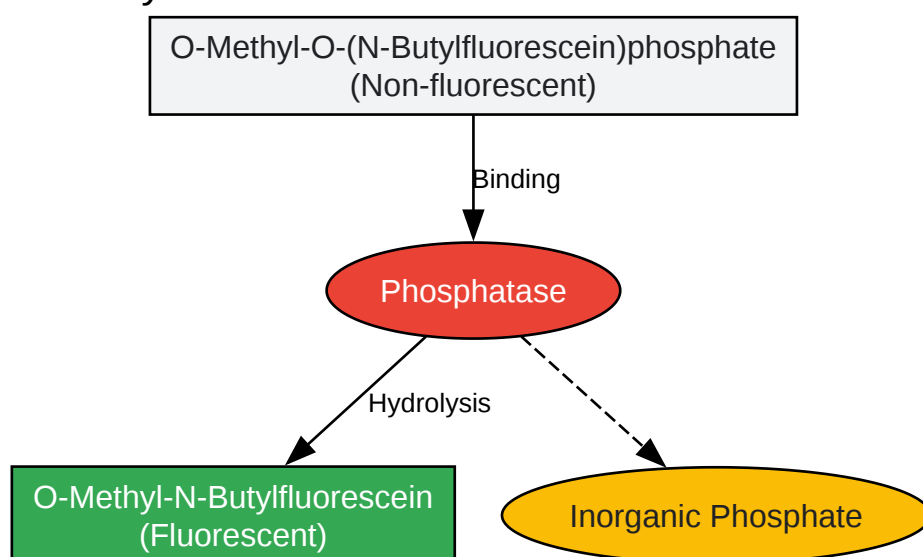
Signaling Pathways and Experimental Workflows

While the specific signaling pathways involving **O-Methyl-O-(N-Butylfluorescein)phosphate** are not documented, its structural similarity to other fluorogenic phosphate probes suggests its use in monitoring the activity of various phosphatases. Phosphatases are crucial enzymes in cellular signaling, catalyzing the dephosphorylation of substrates such as proteins and small molecules.

Enzyme-Mediated Signal Generation

The fundamental principle behind the use of **O-Methyl-O-(N-Butylfluorescein)phosphate** as a probe is the enzyme-catalyzed hydrolysis of the phosphate ester bond, which results in a significant increase in fluorescence. This "turn-on" fluorescence response allows for the sensitive detection of enzyme activity.

Enzyme-Mediated Fluorescence Activation



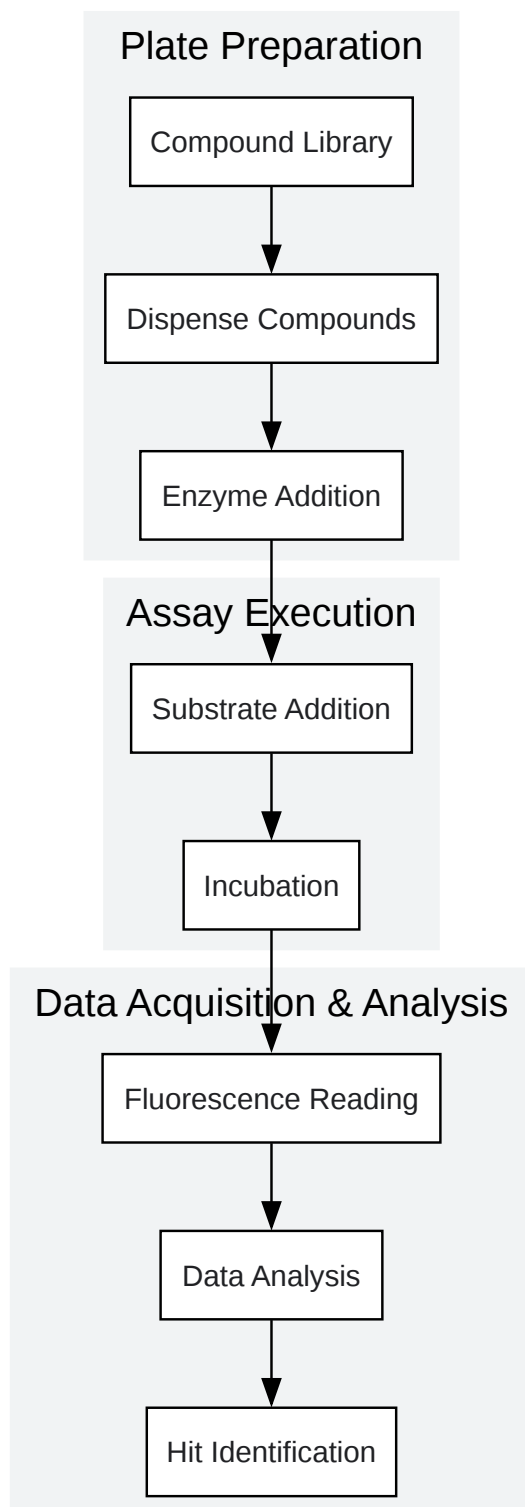
[Click to download full resolution via product page](#)

Caption: Enzyme-mediated hydrolysis of the substrate.

Experimental Workflow for High-Throughput Screening

Fluorogenic probes are well-suited for high-throughput screening (HTS) of enzyme inhibitors. The following diagram illustrates a typical workflow for an HTS campaign using a probe like **O-Methyl-O-(N-Butylfluorescein)phosphate**.

High-Throughput Screening Workflow



[Click to download full resolution via product page](#)

Caption: HTS workflow for enzyme inhibitor screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NB-64-89442-10mg | O-Methyl-O-(N-butylfluorescein)phosphate [887406 [clinisciences.com]
- 2. scbt.com [scbt.com]
- 3. biomall.in [biomall.in]
- 4. O-METHYL-O-(N-BUTYLFLUORESCEIN)PHOSPHATE | 887406-94-2 [chemicalbook.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. 3,6-Fluorescein Diphosphate: A Sensitive Fluorogenic and Chromogenic Substrate for Protein Tyrosine Phosphatases* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurogentec.com [eurogentec.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [O-Methyl-O-(N-Butylfluorescein)phosphate chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562090#o-methyl-o-n-butylfluorescein-phosphate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com